
3-Furancarboxylic acid, tetrahydro-2,2-dimethyl-5-oxo-, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid is a chiral compound with a unique structure that includes a five-membered oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a starting material such as 2,2-dimethyl-1,3-dioxane-4,6-dione, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired oxolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
(3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid: The enantiomer of the compound, which has similar but distinct properties.
2,2-dimethyl-5-oxooxolane-3-carboxylic acid: A non-chiral analog with different reactivity and applications.
Uniqueness
(3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral drug development. Its specific structure allows for selective interactions with biological targets, making it a versatile compound in various scientific fields.
Properties
CAS No. |
157007-74-4 |
|---|---|
Molecular Formula |
C7H10O4 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(3S)-2,2-dimethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10)/t4-/m1/s1 |
InChI Key |
UZBOWOQARWWIER-SCSAIBSYSA-N |
Isomeric SMILES |
CC1([C@H](CC(=O)O1)C(=O)O)C |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)
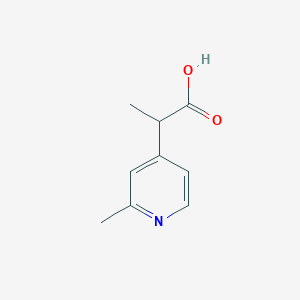
![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)

![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
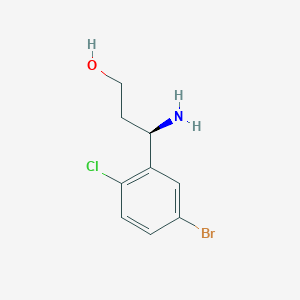
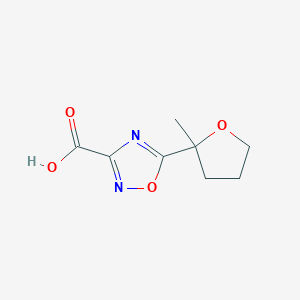
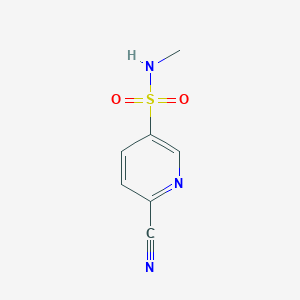
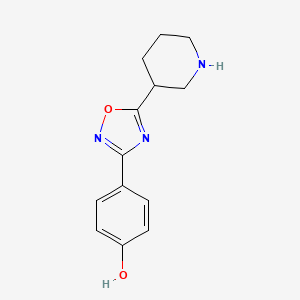
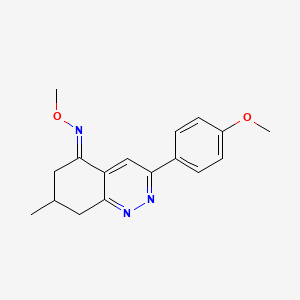
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
